N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine
Description
N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. These compounds are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agrochemicals, and industrial applications .
Properties
IUPAC Name |
N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O3S2/c1-5-7-15(8-6-2)20(16,17)14(3)10-11-9-12(18-4)13-19-11/h9H,5-8,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVMGFSYEXXLLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)N(C)CC1=CC(=NS1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine involves several steps. One common synthetic route includes the reaction of 3-methoxy-1,2-thiazole with methylsulfamoyl chloride in the presence of a base to form the intermediate compound. This intermediate is then reacted with N-propylpropan-1-amine under controlled conditions to yield the final product . Industrial production methods may involve the use of microwave irradiation to enhance reaction rates and yields .
Chemical Reactions Analysis
N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of agrochemicals, dyes, and sensors.
Mechanism of Action
The mechanism of action of N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects . The exact molecular targets and pathways depend on the specific biological context.
Comparison with Similar Compounds
N-[(3-methoxy-1,2-thiazol-5-yl)methyl-methylsulfamoyl]-N-propylpropan-1-amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial agent used in the treatment of bacterial infections.
Tiazofurin: An anticancer agent that inhibits ribonucleotide reductase.
Abafungin: An antifungal agent used in the treatment of fungal infections.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
